molecular formula C17H12BrClN2OS B13489566 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

Cat. No.: B13489566
M. Wt: 407.7 g/mol
InChI Key: UOZXCKHTWIZKIU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-chlorophenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique biological properties. Its dual activity against both microbial and cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C17H12BrClN2OS

Molecular Weight

407.7 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C17H12BrClN2OS/c18-13-6-4-12(5-7-13)15-10-23-17(20-15)21-16(22)9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

UOZXCKHTWIZKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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